molecular formula C10H13N3O2S B2723398 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine CAS No. 1247855-82-8

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine

Cat. No.: B2723398
CAS No.: 1247855-82-8
M. Wt: 239.29
InChI Key: RZHBWVJCJXDDOZ-UHFFFAOYSA-N
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Description

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a propan-1-amine group with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine typically involves the following steps:

    Formation of the Furan-2-yl-1,2,4-oxadiazole Core:

    Introduction of the Propan-1-amine Group:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: N-alkylated or N-acylated derivatives.

Properties

IUPAC Name

1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-16-6-4-7(11)10-12-9(13-15-10)8-3-2-5-14-8/h2-3,5,7H,4,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHBWVJCJXDDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC(=NO1)C2=CC=CO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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